molecular formula C14H30Cl2N2 B13345710 1,4-Di(piperidin-4-yl)butane dihydrochloride

1,4-Di(piperidin-4-yl)butane dihydrochloride

Katalognummer: B13345710
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: VNIAMLQXWAGARB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Di(piperidin-4-yl)butane dihydrochloride is a chemical compound that features two piperidine rings attached to a butane backbone. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Di(piperidin-4-yl)butane dihydrochloride typically involves the reaction of piperidine with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon atoms of the dibromobutane, displacing the bromine atoms and forming the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often obtained as a dihydrochloride salt to improve its stability and solubility.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Di(piperidin-4-yl)butane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine rings can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-Di(piperidin-4-yl)butane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1,4-Di(piperidin-4-yl)butane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine rings can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. The compound may also participate in signaling pathways by affecting the function of key proteins involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

    1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: This compound has similar structural features but includes dichlorophenyl groups, which may confer different biological activities.

    1,4-Di(pyridin-4-yl)butane: This compound features pyridine rings instead of piperidine rings, leading to different chemical reactivity and applications.

Uniqueness: 1,4-Di(piperidin-4-yl)butane dihydrochloride is unique due to its dual piperidine structure, which provides a versatile platform for chemical modifications and interactions with biological targets

Eigenschaften

Molekularformel

C14H30Cl2N2

Molekulargewicht

297.3 g/mol

IUPAC-Name

4-(4-piperidin-4-ylbutyl)piperidine;dihydrochloride

InChI

InChI=1S/C14H28N2.2ClH/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14;;/h13-16H,1-12H2;2*1H

InChI-Schlüssel

VNIAMLQXWAGARB-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1CCCCC2CCNCC2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.